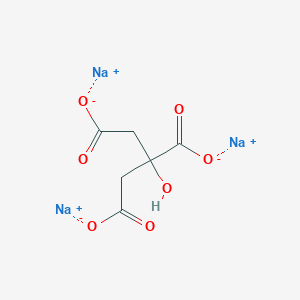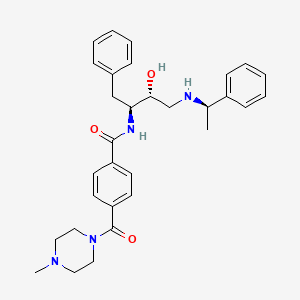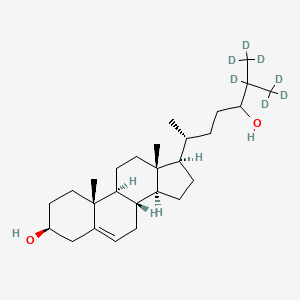
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide is a quaternary ammonium compound with surfactant properties. It is characterized by its long hydrophobic dodecyloxy chains and a hydrophilic quaternary ammonium headgroup, making it useful in various applications, particularly in the field of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide typically involves the following steps:
Alkylation of Hydroxyethylamine: The initial step involves the alkylation of hydroxyethylamine with dodecyl bromide to form N-(2-hydroxyethyl)-N,N-dimethyldodecylamine.
Etherification: The next step is the etherification of the resulting compound with 2,3-dibromopropanol to introduce the dodecyloxy groups.
Quaternization: Finally, the quaternization of the intermediate product with methyl bromide yields the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyethyl group.
Hydrolysis: The ether bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate in aqueous solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: Oxidized derivatives of the hydroxyethyl group.
Reduction: Reduced derivatives of the hydroxyethyl group.
Hydrolysis: The products include dodecanol and the corresponding hydrolyzed fragments.
科学研究应用
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the production of emulsions, foams, and as a stabilizer in various formulations.
作用机制
The mechanism of action of 2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide involves its interaction with cell membranes due to its surfactant properties. The compound disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): Similar structure but lacks the hydroxyethyl group.
Benzalkonium Chloride: A widely used antimicrobial agent with a similar quaternary ammonium structure.
Uniqueness
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide is unique due to its dual long-chain dodecyloxy groups and hydroxyethyl functionality, which enhance its surfactant properties and make it more effective in disrupting lipid bilayers compared to other quaternary ammonium compounds.
属性
分子式 |
C31H66BrNO3 |
|---|---|
分子量 |
580.8 g/mol |
IUPAC 名称 |
2,3-didodecoxypropyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C31H66NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-32(3,4)25-26-33)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31,33H,5-30H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
LBYIQAJLTHFLEB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


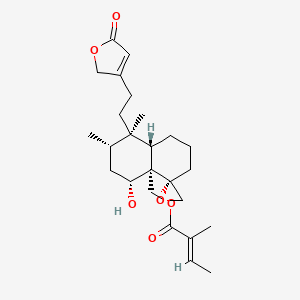

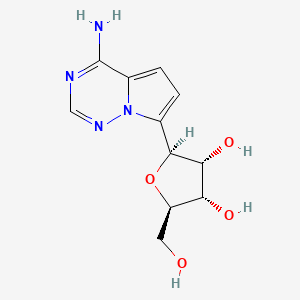
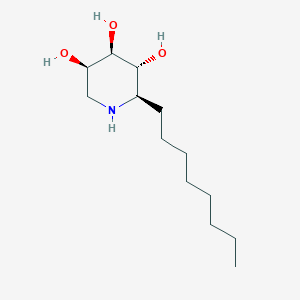
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
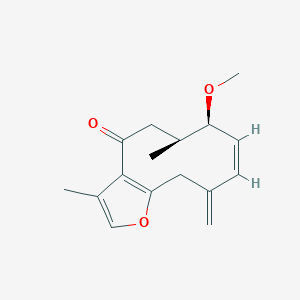
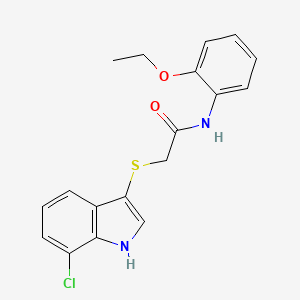
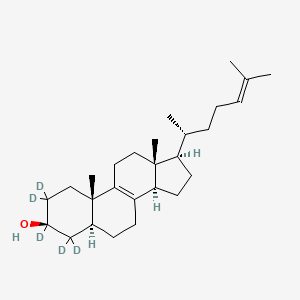
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
